molecular formula C12H6N4S2 B2918533 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile CAS No. 73373-10-1

2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile

Cat. No.: B2918533
CAS No.: 73373-10-1
M. Wt: 270.33
InChI Key: QOSBEPZYGVMTBO-UHFFFAOYSA-N
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Description

2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H6N4S2 and a molecular weight of 270.33 g/mol It is characterized by the presence of two pyridine rings connected by a disulfide bond, each bearing a cyano group

Preparation Methods

The synthesis of 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine-2-thiol with 3-cyanopyridine-2-thiolate under oxidative conditions . The reaction is carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBEPZYGVMTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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